Spiro[2.5]octane-6-carboxamide Spiro[2.5]octane-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16003259
InChI: InChI=1S/C9H15NO/c10-8(11)7-1-3-9(4-2-7)5-6-9/h7H,1-6H2,(H2,10,11)
SMILES:
Molecular Formula: C9H15NO
Molecular Weight: 153.22 g/mol

Spiro[2.5]octane-6-carboxamide

CAS No.:

Cat. No.: VC16003259

Molecular Formula: C9H15NO

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

Spiro[2.5]octane-6-carboxamide -

Specification

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
IUPAC Name spiro[2.5]octane-6-carboxamide
Standard InChI InChI=1S/C9H15NO/c10-8(11)7-1-3-9(4-2-7)5-6-9/h7H,1-6H2,(H2,10,11)
Standard InChI Key CAOJLFFLAMIDBU-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCC1C(=O)N)CC2

Introduction

Spiro[2.5]octane-6-carboxamide is a bicyclic organic compound characterized by its unique spirocyclic structure, where two rings are connected through a single carbon atom. This configuration includes a cyclopropane and a cyclohexane moiety, with a carboxamide functional group attached at the junction. The molecular formula of this compound is C9H15NOC_9H_{15}NO, and it has a molecular weight of approximately 165.23 g/mol.

The spiro arrangement provides a rigid three-dimensional framework, which significantly influences its chemical reactivity, biological interactions, and physicochemical properties. This compound has garnered attention for its potential applications in medicinal chemistry, organic synthesis, and material science.

General Synthetic Route

The synthesis of Spiro[2.5]octane-6-carboxamide typically involves:

  • Starting Material: Spiro[2.5]octane-6-carboxylic acid.

  • Coupling Reaction: The carboxylic acid reacts with an amine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

  • Reaction Conditions: Controlled temperature and pH to optimize yield and purity.

  • Solvents: Commonly used solvents include dichloromethane (DCM) or dimethylformamide (DMF).

Reaction Mechanism

The carboxylic acid undergoes nucleophilic substitution facilitated by the coupling agent, forming an amide bond with the amine group.

Medicinal Chemistry

Spiro[2.5]octane-6-carboxamide has shown promise in various therapeutic areas:

  • Anti-inflammatory Activity: The carboxamide group interacts with biological targets to modulate inflammatory pathways.

  • Anticancer Potential: Preliminary studies suggest cytotoxic effects against certain cancer cell lines, although further research is required to elucidate its mechanisms.

  • Antimicrobial Properties: It exhibits activity against bacterial strains, including multidrug-resistant pathogens.

Material Science

Due to its rigid structure, Spiro[2.5]octane-6-carboxamide is used as an intermediate in synthesizing advanced materials with improved mechanical or thermal properties.

Comparative Analysis with Related Compounds

Spiro[2.5]octane-6-carboxamide shares structural similarities with other spirocyclic compounds but differs in reactivity and biological properties due to its unique functional group.

Compound NameStructure TypeKey Features
Spiro[2.5]octane-6-carboxylic acidSpirocyclic AcidParent compound without amide functionality
Spiro[2.5]octane-6-methanolSpirocyclic AlcoholReduced form of the carboxylic acid
Spiro[3.5]nonane-6-carboxylic acidLarger spiro systemIncreased steric hindrance affecting reactivity

Analytical Techniques

To confirm the structure and purity of Spiro[2.5]octane-6-carboxamide, several spectroscopic methods are employed:

  • Nuclear Magnetic Resonance (NMR): Identifies hydrogen and carbon environments within the molecule.

  • Infrared Spectroscopy (IR): Detects functional groups such as CONH2-CONH_2.

  • Mass Spectrometry (MS): Confirms molecular weight.

Research Gaps and Future Directions

While Spiro[2.5]octane-6-carboxamide exhibits promising biological activities, further research is needed to:

  • Elucidate its precise mechanisms of action in biological systems.

  • Optimize synthetic methods for higher yields and cost-effectiveness.

  • Investigate its long-term safety profile for therapeutic applications.

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